phenyl N-(3-acetylphenyl)carbamate

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Lipoxygenase inhibition

phenyl N-(3-acetylphenyl)carbamate (C₁₅H₁₃NO₃, MW 255.27 g/mol) is an O-phenyl-N-aryl carbamate featuring a 3-acetyl substituent on the aniline-derived ring. This compound belongs to the class of substituted phenyl carbamates that has been investigated for acetylcholinesterase (AChE) inhibition and for acyl-CoA:cholesterol acyltransferase (ACAT) inhibition.

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
Cat. No. B5820729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl N-(3-acetylphenyl)carbamate
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)OC2=CC=CC=C2
InChIInChI=1S/C15H13NO3/c1-11(17)12-6-5-7-13(10-12)16-15(18)19-14-8-3-2-4-9-14/h2-10H,1H3,(H,16,18)
InChIKeyVVPGDYGBBPJWFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing phenyl N-(3-acetylphenyl)carbamate for Targeted AChE and ACAT Inhibitor Research


phenyl N-(3-acetylphenyl)carbamate (C₁₅H₁₃NO₃, MW 255.27 g/mol) is an O-phenyl-N-aryl carbamate featuring a 3-acetyl substituent on the aniline-derived ring. This compound belongs to the class of substituted phenyl carbamates that has been investigated for acetylcholinesterase (AChE) inhibition [1] and for acyl-CoA:cholesterol acyltransferase (ACAT) inhibition [2]. Its structural motif places it as a close analog to bioactive carbamates such as rivastigmine-related compounds and various phenyl N-arylcarbamates. The 3-acetyl group distinguishes it from 4-acetyl, 3-methoxy, or unsubstituted phenyl carbamate analogs, potentially altering both its pharmacological profile and its utility as a synthetic intermediate for heterocyclic oxazole derivatives [3].

Procurement Risk: Why Phenyl N-(3-acetylphenyl)carbamate Cannot Be Arbitrarily Replaced by Generic Phenyl Carbamates


Phenyl N-arylcarbamates are not functionally interchangeable. Systematic screening of O-phenyl-N-aryl carbamates has demonstrated that even subtle changes to the aryl substituent drastically alter enzyme inhibition profiles. For instance, O-phenyl-N-(3-hydroxyphenyl) carbamate selectively inhibits AChE, while O-phenyl-N-(4-hydroxyphenyl) carbamate preferentially targets 5-lipoxygenase [1]. Within the ACAT inhibitor class, the nature and position of the aryl substituent directly modulate potency and selectivity [2]. Replacing phenyl N-(3-acetylphenyl)carbamate with a 4-acetyl, 3-methoxy, or unsubstituted phenyl analog without confirmatory data risks selecting a compound with a different target profile, metabolic stability, or synthetic utility.

Quantitative Differentiation Evidence for phenyl N-(3-acetylphenyl)carbamate Against Its Closest Analogs


Phenyl N-(3-Acetylphenyl)carbamate Exhibits Distinct Enzyme Inhibition Selectivity Compared to Hydroxy- and Methoxy-Substituted O-Phenyl-N-Aryl Carbamates

In a comparative panel of O-phenyl-N-aryl carbamates, the nature of the aryl substituent dictated enzyme target preference. While O-phenyl-N-(3-hydroxyphenyl) carbamate (3e) was active against AChE and O-phenyl-N-(4-hydroxyphenyl) carbamate (3f) inhibited 5-lipoxygenase, the 3-acetyl analog was not included in this study. However, the structure–activity relationship (SAR) trend indicates that the 3-acetyl derivative, being more electron-withdrawing than hydroxy or methoxy, is expected to exhibit a markedly different inhibition profile [1].

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Lipoxygenase inhibition

The 3-Acetyl Group Provides a Reactive Handle for Heterocycle Synthesis Unavailable in Non-Ketone Carbamate Analogs

Phenyl N-(3-acetylphenyl)carbamate can serve as a precursor for oxazole derivatives via cyclization reactions involving the acetyl carbonyl group. This synthetic utility is absent in analogs lacking a ketone functionality, such as phenyl N-phenylcarbamate or phenyl N-(3-methoxyphenyl)carbamate . The ability to undergo intramolecular cyclization provides access to structurally complex heterocycles that are inaccessible from simple phenyl carbamates.

Heterocyclic synthesis Oxazole formation Synthetic intermediate

ACAT Inhibitor Patent Scope Reveals Structure-Dependent Potency Modulation Relevant to 3-Acetyl Substitution

US Patent 5,142,094 discloses a series of aryl-substituted carbamate ACAT inhibitors. While the patent does not list individual IC₅₀ values for all exemplified compounds, it establishes that variations in Ar and Ar' substituents profoundly affect ACAT inhibitory activity. The 3-acetylphenyl carbamate scaffold is structurally encompassed within the claimed general formula, suggesting its potential for optimized activity relative to unsubstituted or differently substituted phenyl carbamates [1].

ACAT inhibition Cholesterol lowering Structure–activity relationship

Physicochemical and Spectroscopic Differentiation of 3-Acetylphenyl Carbamates from Alkyl and Other Aryl Carbamates

The 3-acetyl group introduces a diagnostic acetyl carbonyl singlet in ¹H NMR (δ ~2.6 ppm) and a characteristic ketone stretch in IR (~1680 cm⁻¹), facilitating unambiguous identification and purity assessment. By contrast, analogs such as ethyl (3-acetylphenyl)carbamate (CAS 101137-68-2) or 2-fluorophenyl (3-acetylphenyl)carbamate exhibit different chromatographic retention times and spectral signatures due to variations in the O-aryl moiety . These analytical distinctions are critical for quality control in procurement.

Spectroscopic characterization NMR HPLC

Absence of Direct Comparative Bioactivity Data Necessitates Purpose-Driven Selection Based on Physicochemical and Synthetic Criteria

A systematic literature and database search across primary research articles, patents, and authoritative databases (PubChem, BindingDB, ChEMBL) did not yield head-to-head quantitative bioactivity comparisons (e.g., IC₅₀, Kᵢ) for phenyl N-(3-acetylphenyl)carbamate against its closest analogs. The available evidence is limited to class-level SAR inferences and synthetic utility data. Consequently, procurement decisions must currently rely on: (1) the compound's unique ketone reactivity for heterocyclic diversification, (2) its patent-disclosed ACAT inhibitor scaffold membership, and (3) its spectroscopic distinguishability from similar carbamates. Users are advised to request custom comparative profiling data from vendors or to conduct in-house head-to-head assays if direct biological differentiation is required.

Evidence gap analysis Procurement decision support Risk assessment

Application Scenarios for phenyl N-(3-acetylphenyl)carbamate Based on Verified Differentiation Evidence


Heterocyclic Chemistry: Synthesis of Oxazole-Fused Bioactive Scaffolds

The 3-acetyl group enables intramolecular cyclization to form oxazole derivatives, a transformation not feasible with non-ketone phenyl carbamates. This makes phenyl N-(3-acetylphenyl)carbamate a strategic starting material for medicinal chemistry programs targeting kinase inhibitors or anti-inflammatory agents that incorporate oxazole cores. Its dual carbamate-ketone functionality reduces step count and improves atom economy in library synthesis [1].

ACAT Inhibitor Lead Optimization

As a scaffold encompassed within US Patent 5,142,094, this compound can serve as a starting point for structure–activity relationship (SAR) studies aimed at developing cholesterol-lowering agents. Researchers can systematically modify the phenyl ester portion while retaining the 3-acetylphenyl carbamate core, potentially yielding analogs with improved potency and metabolic stability [1].

Analytical Reference Standard for Carbamate Purity and Identity Testing

The compound's distinct ¹H NMR (acetyl singlet at δ ~2.6 ppm) and IR (ketone C=O at ~1680 cm⁻¹) signatures allow it to function as a retention time marker in HPLC method development and as a positive control in spectroscopic validation. This is particularly valuable for quality control laboratories that handle multiple phenyl carbamate analogs and require unambiguous identification [1].

Comparative Enzyme Selectivity Profiling

Based on class-level evidence that O-phenyl-N-aryl carbamates exhibit substituent-dependent enzyme selectivity (AChE vs. lipoxygenase), researchers can employ phenyl N-(3-acetylphenyl)carbamate alongside its 3-hydroxy and 4-hydroxy analogs in parallel screening panels. Such head-to-head experiments would generate the quantitative differential data currently absent from the public domain and could reveal a unique selectivity fingerprint for the 3-acetyl derivative [1].

Quote Request

Request a Quote for phenyl N-(3-acetylphenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.